molecular formula C11H9NO3 B1268655 Methyl 5-phenylisoxazole-3-carboxylate CAS No. 51677-09-9

Methyl 5-phenylisoxazole-3-carboxylate

Cat. No. B1268655
CAS RN: 51677-09-9
M. Wt: 203.19 g/mol
InChI Key: XMPLCJOQBDGMKT-UHFFFAOYSA-N
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Description

“Methyl 5-phenylisoxazole-3-carboxylate” is an organic compound with the empirical formula C11H9NO3 and a molecular weight of 203.19 . It is a heterocyclic compound, which means it contains atoms of at least two different elements as members of its rings .


Molecular Structure Analysis

The molecular structure of “Methyl 5-phenylisoxazole-3-carboxylate” can be represented by the SMILES string COC(=O)c1cc(on1)-c2ccccc2 . The InChI key for this compound is XMPLCJOQBDGMKT-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“Methyl 5-phenylisoxazole-3-carboxylate” is a solid substance . It has a density of 1.2±0.1 g/cm3, a boiling point of 370.2±30.0 °C at 760 mmHg, and a melting point of 81ºC . Its solubility and other physicochemical properties may vary depending on the conditions .

Scientific Research Applications

Biochemical Research

Methyl 5-phenylisoxazole-3-carboxylate: is utilized in proteomics research as a biochemical tool. It can be used to modify proteins or peptides, which helps in studying their structure, function, and interactions within biological systems.

These applications highlight the compound’s versatility and importance across various fields of scientific research. Each application leverages the unique chemical properties of Methyl 5-phenylisoxazole-3-carboxylate , demonstrating its value as a multifunctional building block in both fundamental and applied sciences. 1256

Future Directions

Given the significance of isoxazoles in drug discovery, there is a need to develop new eco-friendly synthetic strategies . This includes the exploration of metal-free synthetic routes for the synthesis of isoxazoles . As such, “Methyl 5-phenylisoxazole-3-carboxylate” and similar compounds may continue to be of interest in future research and development efforts.

properties

IUPAC Name

methyl 5-phenyl-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-14-11(13)9-7-10(15-12-9)8-5-3-2-4-6-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMPLCJOQBDGMKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NOC(=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10358625
Record name Methyl 5-phenylisoxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10358625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-phenylisoxazole-3-carboxylate

CAS RN

51677-09-9
Record name Methyl 5-phenylisoxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10358625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of 2,4-dioxo-4-phenyl-butyric acid ethyl ester (3.86 g, 0.01754 mole) in methanol (78 mL) was added hydroxylamine hydrochloride (3.657 g, 0.0526 mole) at ambient temperature. The resulting mixture was then heated to reflux overnight. Volatiles were then removed by evaporation and the resulting residue was diluted with water and the product extracted with chloroform. The chloroform layer was collected and washed with brine solution, dried over sodium sulfate and concentrated under reduced pressure. The resulting residue was purified by column chromatography using silica gel 60-120 mesh (4% ethyl acetate in hexane) to afford 2.8 g (79%) of 5-phenyl-isoxazole-3-carboxylic acid methyl ester. LCMS: 204.06 (M+1)+, 97.58%. To a stirred solution of 5-phenyl-isoxazole-3-carboxylic acid methyl ester (2.8 g, 0.01379 mol) in a mixture of THF (10 mL), methanol (10 mL) and H2O (10 mL) was added LiOH.H2O (0.87 g, 0.02073 mol) and the resulting mixture was stirred at ambient temperature for 2.5 hours. Volatiles were then evaporated and the resulting residue was diluted with water, acidified with concentrated HCl and extracted with ethyl acetate. The ethyl acetate layer was collected and washed with brine solution, dried over sodium sulfate and concentrated under reduced pressure to afford 2.2 g (85%) of 5-phenyl-isoxazole-3-carboxylic acid. LCMS: 190.04 (M+1)+, 96.4%.
Quantity
3.86 g
Type
reactant
Reaction Step One
Quantity
3.657 g
Type
reactant
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Quantity
78 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 5-phenylisoxazole-3-carboxylic acid (0.86 g, 4.55 mmol) in toluene (15.0 mL) and methanol (3 mL) was added a 2M solution of TMS-diazomethane in hexanes (3.1 mL, 6.14 mmol) dropwise at room temperature. The reaction mixture was stirred for 30 minutes and concentrated. The residue was dispersed in methanol (3 mL), stirred for 5 minutes, and filtered to give methyl 5-phenylisoxazole-3-carboxylate (897 mg). The compound had an HPLC ret. time=2.67 min.: YMC S5 COMBISCREEN® 4.6×50 mm; Gradient time: 4 min; Flow rate=4 ml/min; Solvent A=10% MeOH−90% Water−0.2% H3PO4; Solvent B=90% MeOH−10% water−0.2% H3PO4; Start % B=0; Final % B=100. LC-MS: M+1=204+.
Quantity
0.86 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
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[Compound]
Name
hexanes
Quantity
3.1 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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